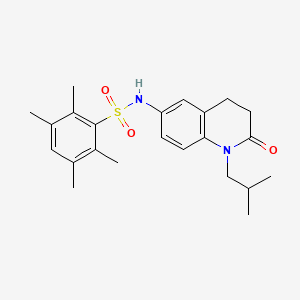
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.56. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
Research has demonstrated the antimicrobial potential of compounds related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetraethylbenzenesulfonamide. For instance, Vanparia et al. (2010) synthesized novel compounds that showed significantly higher antimicrobial activity compared to their parent compounds against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Vanparia et al., 2010).
Drug Design and Molecular Interactions
Compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetraethylbenzenesulfonamide have been studied for their interactions with human carbonic anhydrases, which are relevant to therapeutic interventions. Mader et al. (2011) investigated the binding mode of isoquinolinesulfonamides to carbonic anhydrase II, offering insights for designing selective inhibitors for various isozymes associated with diseases like cancer (Mader et al., 2011).
Synthesis and Characterization
The synthesis and characterization of new compounds bearing the sulfonamide moiety have been a focus of research to explore their potential applications. Techniques such as X-ray crystallography, spectroscopic methods, and computational analyses are employed to understand the structural properties and reactivity of these compounds. For example, Grudova et al. (2020) reported on the synthesis and detailed structural analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, emphasizing the importance of F⋯O interactions in the formation of supramolecular structures (Grudova et al., 2020).
Applications in Cancer Research
Several studies have synthesized novel sulfonamide derivatives to evaluate their potential as antitumor agents. By activating specific cellular pathways or inhibiting enzymes associated with cancer progression, these compounds offer a promising avenue for cancer therapy development. Alqasoumi et al. (2010) synthesized a series of tetrahydroquinoline derivatives with sulfonamide moiety, some of which showed potent antitumor activity, underscoring the therapeutic potential of these compounds (Alqasoumi et al., 2010).
Propiedades
IUPAC Name |
2,3,5,6-tetramethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-14(2)13-25-21-9-8-20(12-19(21)7-10-22(25)26)24-29(27,28)23-17(5)15(3)11-16(4)18(23)6/h8-9,11-12,14,24H,7,10,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDAVSGNPCXHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

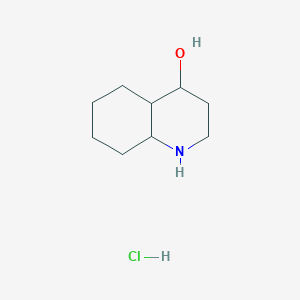
![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)
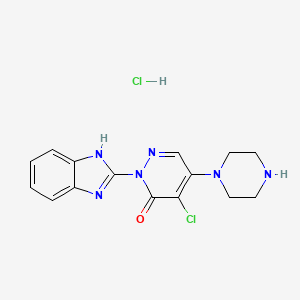
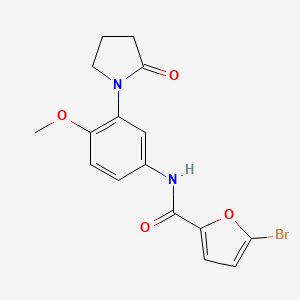
![8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2954508.png)
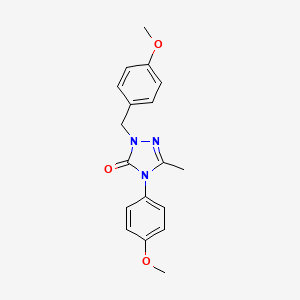
![2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide](/img/structure/B2954511.png)
![4-[3-(2-Bromo-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2954512.png)
![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)
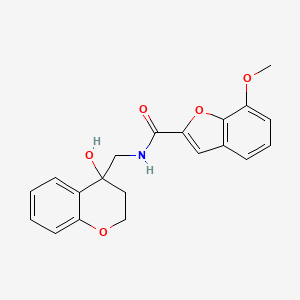
![6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2954520.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)
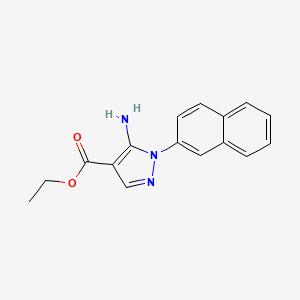
![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)